molecular formula C10H10F2O5 B13567790 3-(Difluoromethoxy)-4,5-dimethoxybenzoicacid

3-(Difluoromethoxy)-4,5-dimethoxybenzoicacid

Cat. No.: B13567790
M. Wt: 248.18 g/mol
InChI Key: LYCOURSGVSSEJW-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-4,5-dimethoxybenzoic acid is an organic compound that features a benzoic acid core substituted with difluoromethoxy and dimethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethoxy)-4,5-dimethoxybenzoic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the alkylation of 4,5-dimethoxybenzoic acid with difluoromethylating agents under basic conditions.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and purity. This can involve the use of more cost-effective reagents and solvents, as well as the implementation of continuous flow processes to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)-4,5-dimethoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)-4,5-dimethoxybenzoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the TGF-β1-induced epithelial-mesenchymal transformation by reducing Smad2/3 phosphorylation levels. This inhibition can lead to decreased expression of proteins involved in fibrosis, such as α-SMA and collagen I .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Difluoromethoxy)-4,5-dimethoxybenzoic acid is unique due to its specific substitution pattern on the benzoic acid core, which imparts distinct chemical and biological properties. Its combination of difluoromethoxy and dimethoxy groups makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific reactivity and stability profiles .

Properties

Molecular Formula

C10H10F2O5

Molecular Weight

248.18 g/mol

IUPAC Name

3-(difluoromethoxy)-4,5-dimethoxybenzoic acid

InChI

InChI=1S/C10H10F2O5/c1-15-6-3-5(9(13)14)4-7(8(6)16-2)17-10(11)12/h3-4,10H,1-2H3,(H,13,14)

InChI Key

LYCOURSGVSSEJW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)O)OC(F)F)OC

Origin of Product

United States

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